molecular formula C24H18FN3O2 B612099 GSK2578215A CAS No. 1285515-21-0

GSK2578215A

Número de catálogo B612099
Número CAS: 1285515-21-0
Peso molecular: 399.43
Clave InChI: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide (BFPP) is a novel benzamide compound with a variety of biological activities. BFPP has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. BFPP has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, BFPP has been shown to have neuroprotective, cardioprotective, and hepatoprotective effects.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Parkinson

GSK2578215A es un inhibidor selectivo de la quinasa 2 de repetición rica en leucina (LRRK2), un posible objetivo terapéutico para algunas formas de la enfermedad de Parkinson {svg_1} {svg_2} {svg_3}. La mutación G2019S en LRRK2 aumenta la actividad quinasa, lo que sugiere que los inhibidores de la quinasa LRRK2 de molécula pequeña como this compound pueden ser capaces de bloquear la señalización aberrante dependiente de LRRK2 en la enfermedad de Parkinson {svg_4}.

Alta selectividad para LRRK2

This compound exhibe una selectividad excepcionalmente alta para LRRK2 en todo el kinome {svg_5} {svg_6} {svg_7}. Esta alta selectividad lo convierte en una herramienta valiosa para estudiar la función y la patología de LRRK2.

Inhibición de la fosforilación de Ser910 y Ser935

This compound inhibe sustancialmente la fosforilación de Ser910 y Ser935 tanto de LRRK2 de tipo salvaje como del mutante G2019S a una concentración de 0,3-1,0 µM en las células {svg_8} {svg_9} {svg_10}. Esto sugiere que this compound podría usarse para estudiar el papel de estos sitios de fosforilación en la función y la enfermedad de LRRK2.

Eficacia in vivo

Se ha demostrado que this compound inhibe la actividad de LRRK2 en el bazo y el riñón de ratón, pero no en el cerebro, después de la inyección intraperitoneal de 100 mg/kg {svg_11} {svg_12}. Esto indica que this compound podría usarse para estudiar los efectos periféricos de la inhibición de LRRK2.

Inducción de autofagia protectora

Se ha informado que this compound induce la autofagia protectora en las células SH-SY5Y {svg_13}. Esto sugiere que this compound podría usarse para estudiar el papel de la autofagia en enfermedades neurodegenerativas como la enfermedad de Parkinson.

Potencia bioquímica

This compound exhibe IC50 bioquímicas de alrededor de 10 nM contra LRRK2 de tipo salvaje y el mutante G2019S {svg_14} {svg_15}. Esta alta potencia lo convierte en una herramienta valiosa para estudiar la función y la patología de LRRK2.

Mecanismo De Acción

Target of Action

GSK2578215A is a potent and highly selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a potential therapeutic target for some forms of Parkinson’s disease . Mutations in the LRRK2 gene have been associated with Parkinson’s disease, and its inhibition opens potential new therapeutic options .

Mode of Action

This compound inhibits both wild-type LRRK2 and the G2019S mutant form of LRRK2 . It inhibits Ser910 and Ser935 phosphorylation in vitro . The compound’s interaction with its targets results in the induction of protective autophagy in SH-SY5Y cells .

Biochemical Pathways

This compound affects crucial neurodegenerative features such as mitochondrial dynamics and autophagy . It induces mitochondrial fragmentation, an early step preceding autophagy . This increase in autophagosome results from inhibition of fusion rather than increases in synthesis . The observed effects were shared with LRRK2-IN-1, a well-described, structurally distinct kinase inhibitor compound, or when knocking down LRRK2 expression using siRNA .

Pharmacokinetics

It is known that this compound is blood-brain barrier (bbb) permeable , which is crucial for its potential use in treating neurological disorders like Parkinson’s disease.

Result of Action

This compound induces protective autophagy in SH-SY5Y cells . It also induces oxidative stress as evidenced by the accumulation of 4-hydroxy-2-nonenal in SH-SY5Y cells . These results demonstrate the relevance of LRRK2 in mitochondrial-activated pathways mediating in autophagy and cell fate, crucial features in neurodegenerative diseases .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the induction of autophagy by this compound is observed in SH-SY5Y cells, a well-established dopaminergic cell culture model . .

Propiedades

IUPAC Name

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIGMFCFPXZRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1285515-21-0
Record name GSK-2578215A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2578215A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(2-Fluoro-4-pyridinyl)boronic acid (425 mg, 3.02 mmol), bis(triphenylphosphine)palladium(II) chloride (70.6 mg, 0.10 mmol) and sodium carbonate (1066 mg, 10.06 mmol) as a solution in 2 ml of water was added to a solution of 5-bromo-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide (may be prepared as described in example 2; 771 mg, 2.01 mmol) in 1,2-dimethoxyethane (20 ml). The mixture was heated to reflux for 2 hours. The mixture was diluted with ethyl acetate (50 ml) and water (50 ml). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×50 ml). The organics were combined and evaporated. The residue was purified by chromatography on silica eluting with 0-10% methanol/dichloromethane 1% ammonia to yield the title compound as an off-white solid. 500 mg.
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
1066 mg
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70.6 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.